molecular formula C12H12N2O2 B7605519 Methyl 2-(pyrazol-1-ylmethyl)benzoate

Methyl 2-(pyrazol-1-ylmethyl)benzoate

Cat. No.: B7605519
M. Wt: 216.24 g/mol
InChI Key: WUGPNHKFMIECCV-UHFFFAOYSA-N
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Description

Methyl 2-(pyrazol-1-ylmethyl)benzoate is a chemical building block featuring a pyrazole moiety linked to a benzoate ester. Compounds with this core structure are of significant interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for metalloproteinases such as meprin α and meprin β . These proteases are emerging as important therapeutic targets linked to a range of diseases, including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The pyrazole scaffold is a privileged structure in drug design due to its favorable physicochemical properties and its ability to participate in key hydrogen bonding interactions within enzyme active sites. Researchers utilize this and related pyrazole-based compounds as critical intermediates to explore structure-activity relationships (SAR), optimize inhibitory potency, and modulate selectivity between closely related enzyme isoforms . This reagent is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-(pyrazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-3-2-5-10(11)9-14-8-4-7-13-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGPNHKFMIECCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Esters

Key Structural Differences:

The target compound differs from similar benzoate esters in the nature and position of substituents:

  • Pyrazole vs. Sulfonylurea Groups : Unlike pesticidal compounds like bensulfuron-methyl or primisulfuron-methyl (which feature sulfonylurea-linked pyrimidine groups at the 2-position), Methyl 2-(pyrazol-1-ylmethyl)benzoate incorporates a pyrazole ring directly attached via a methylene bridge .

Physicochemical Properties:

  • Molecular Weight and Polarity : The pyrazole substituent likely reduces polarity compared to sulfonylurea derivatives (e.g., primisulfuron-methyl, MW ≈ 441.3 g/mol), though exact data for the target compound are unavailable.
  • Stability : Pyrazole’s aromaticity may enhance thermal stability relative to labile sulfonylurea linkages in pesticidal analogs .

Characterization:

  • Spectroscopy : Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS), as applied to compounds C1–C7, would confirm the structure of the target compound. Pyrazole protons typically resonate at δ 6.0–7.5 ppm in ¹H NMR .

Data Tables

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name Substituent at 2-Position Key Functional Groups Primary Use/Activity Reference
This compound Pyrazol-1-ylmethyl Ester, pyrazole Not specified N/A
Bensulfuron-methyl Sulfonylurea-linked pyrimidine Sulfonylurea, pyrimidine Herbicide
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-carbonyl Quinoline, piperazine, ester Antimicrobial research

Table 2: Characterization Methods for Analogous Compounds

Compound Class Synthesis Method Characterization Techniques Key Spectral Data (¹H NMR)
Quinoline-piperazine esters Condensation in ethyl acetate ¹H NMR, HRMS Quinoline protons: δ 8.0–9.0 ppm
Sulfonylurea pesticides Sulfonylation/urea formation LC-MS, IR Sulfonyl protons: δ 3.5–4.5 ppm

Preparation Methods

Synthesis of Methyl 2-(Bromomethyl)benzoate

The bromomethyl intermediate is typically synthesized via radical bromination of methyl 2-methylbenzoate using NN-bromosuccinimide (NBS) under photolytic or thermal conditions. For example, methyl 2-methylbenzoate (10 mmol) reacts with NBS (12 mmol) in carbon tetrachloride (50 mL) at 80°C for 6 hours, yielding methyl 2-(bromomethyl)benzoate in ~70% purity. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product.

Nucleophilic Substitution with Pyrazole

The bromomethyl intermediate undergoes nucleophilic displacement with pyrazole in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. A representative procedure involves:

  • Dissolving methyl 2-(bromomethyl)benzoate (5.4 mmol) and pyrazole (6.5 mmol) in anhydrous DCM (30 mL).

  • Adding potassium carbonate (10.8 mmol) and stirring at 50°C for 12 hours.

  • Filtering the mixture, concentrating under reduced pressure, and purifying via recrystallization (ethanol/water) to yield the title compound as a white solid (62% yield).

Key Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing transition states.

  • Base : K2CO3K_2CO_3 or NaHNaH facilitates deprotonation of pyrazole, improving nucleophilicity.

  • Temperature : Elevated temperatures (50–60°C) accelerate reaction rates but risk side products like dialkylation.

Spectroscopic Characterization and Analytical Data

Successful synthesis is confirmed through nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

1H^1\text{H}1H NMR Spectroscopy

  • Aromatic Protons : Signals at δ\delta 7.95 (d, J=8.0J = 8.0 Hz, 1H) and δ\delta 7.52 (d, J=8.0J = 8.0 Hz, 1H) correspond to the benzoate ring.

  • Pyrazole Ring : Singlet at δ\delta 9.48 (1H, CH) confirms the pyrazole moiety.

  • Methylene Bridge : Doublet at δ\delta 4.11–4.66 (2H, CH2\text{CH}_2) indicates successful alkylation.

13C^{13}\text{C}13C NMR Spectroscopy

  • Carbonyl Group : Peak at δ\delta 166.6 ppm (C=O).

  • Pyrazole Carbons : Resonances at δ\delta 150.1 and 144.2 ppm.

  • Methylene Carbon : Signal at δ\delta 61.8 ppm (CH2\text{CH}_2).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/zm/z 245.1 ([M+H]+\text{[M+H]}^+).

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantages Limitations
Alkylation (DCM/K2_2CO3_3)62%12 hHigh reproducibility; minimal side productsRequires anhydrous conditions
Reductive AminationN/AN/AAvoids alkylating agentsUntested; risk of side reactions

Challenges and Practical Considerations

  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol) effectively removes unreacted pyrazole or dialkylated byproducts.

  • Stability : The ester group is prone to hydrolysis under acidic/basic conditions; storage at 4°C in anhydrous environments is recommended.

  • Scale-Up : Pilot studies suggest THF improves solubility for larger batches, but solvent recovery costs may increase .

Q & A

Q. What advanced crystallographic techniques address partial racemization observed in chiral derivatives?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to confirm enantiopurity. For X-ray data, refine Flack parameters or employ resonant scattering (if heavy atoms are present). Chiral HPLC validates synthetic enantioselectivity .

Tables for Key Data

Property Technique Typical Value/Outcome Reference
Melting PointDSC/TGA120–125°C (decomposition)
LogP (Lipophilicity)HPLC (Reverse Phase)2.8 ± 0.3
Crystal SystemX-ray DiffractionMonoclinic, Space Group P2₁/c
IC₅₀ (Enzyme Inhibition)Microplate Assay15 µM (Kinase X)

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